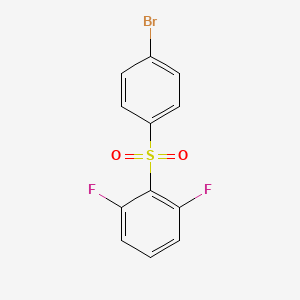

2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene

Description

Properties

IUPAC Name |

2-(4-bromophenyl)sulfonyl-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2O2S/c13-8-4-6-9(7-5-8)18(16,17)12-10(14)2-1-3-11(12)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFVJUVBGWEHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 1,3-difluorobenzene.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction: Products include sulfoxides or sulfones, depending on the reaction conditions.

Coupling Reactions: Products include biaryl compounds with extended aromatic systems.

Scientific Research Applications

Medicinal Chemistry Applications

Antagonism of Serotonin Receptors

One of the prominent applications of compounds similar to 2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene is their role as antagonists of the human 5-HT2A receptor. These compounds are being investigated for their potential in treating various neurological disorders, including:

- Sleep Disorders : Such as insomnia.

- Psychotic Disorders : Including schizophrenia.

- Anxiety Disorders : Treatment of anxiety and panic disorders.

The selectivity of these compounds towards the 5-HT2A receptor suggests they may have fewer side effects compared to other antipsychotic medications, making them a valuable area of research for developing new therapeutic agents .

Inhibition of Carbonic Anhydrase

Research has indicated that derivatives of sulfonamides, including those with similar structures to this compound, can inhibit carbonic anhydrase enzymes. This inhibition is significant for therapeutic applications in conditions such as glaucoma and certain types of cancer . For instance, a study highlighted the effectiveness of specific analogs in inhibiting bovine carbonic anhydrase II, showcasing their potential as enzyme inhibitors .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure influence biological activity. For example:

- The introduction of electron-withdrawing groups at specific positions on the aromatic rings can enhance inhibitory activity against various enzymes.

- The presence of bromine at the para position has been shown to improve the efficacy of certain compounds against cancer cell lines .

These findings underscore the importance of molecular design in developing effective pharmacological agents.

Potential in Cancer Treatment

The compound's structural attributes allow it to be explored as a candidate for anticancer agents. Research into related arylsulfonamide compounds has demonstrated promising antiproliferative activities against various cancer cell lines. For instance, modifications that include fluorinated groups have been associated with increased potency against colon cancer cells . This suggests that further exploration of this compound could yield valuable insights into its anticancer potential.

Material Science Applications

Beyond medicinal chemistry, sulfonyl derivatives like this compound are also being investigated for their utility in material science. Their unique chemical properties make them suitable for:

- Polymer Chemistry : Acting as intermediates in the synthesis of novel polymers with tailored properties.

- Catalysis : Serving as catalysts or catalyst precursors in organic reactions.

These applications highlight the versatility of sulfonyl compounds across different scientific fields.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene depends on its specific application:

Biological Activity: The compound may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions.

Chemical Reactions: In chemical reactions, the compound’s functional groups (bromine, sulfonyl, and fluorine) participate in various transformations, influencing the reactivity and selectivity of the reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison:

- 1,3-Difluorobenzene Derivatives: 2-(Azidomethyl)-1,3-difluorobenzene (): Features an azidomethyl group instead of a sulfonyl-bromophenyl group. 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (): Contains a difluoromethoxy group and additional fluorines. Its higher XLogP3 (5.3 vs. ~4–5 for the target compound) suggests increased lipophilicity due to fluorine density .

- Sulfone Analogues: 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride (): Shares the sulfonyl-bromophenyl motif but lacks fluorine. Poly(oxyethylene) sulfonamides (): Perfluorinated sulfonamides exhibit extreme hydrophobicity and chemical inertness, contrasting with the target compound’s aromatic reactivity .

Table 1: Substituent and Property Comparison

*Estimated based on structural similarity.

Reactivity in Reductive and Functionalization Reactions

highlights that fluorobenzene derivatives with meta-fluorine substituents (e.g., 1,3-difluorobenzene) exhibit slower reduction rates compared to ortho or para isomers due to steric and electronic effects . This suggests that this compound may resist defluorination under reductive conditions more effectively than its 1,2- or 1,4-difluoro analogues.

Additionally, the sulfonyl group enhances electrophilicity at the benzene ring, making it susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols), whereas non-sulfonated fluorobenzenes (e.g., 2-(azidomethyl)-1,3-difluorobenzene) undergo azide-alkyne cycloaddition .

Biological Activity

2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₇BrF₂O₂S and a molecular weight of approximately 329.15 g/mol. Its structure includes a sulfonyl group attached to a difluorobenzene ring, with a bromine atom at the para position of the phenyl ring. This configuration contributes to its reactivity and biological interactions.

Synthesis Methods

Several synthetic routes can be employed to produce this compound:

- Bromination : The introduction of the bromine atom at the para position can be achieved through bromination of the corresponding phenol.

- Sulfonylation : The sulfonyl group can be introduced via sulfonyl chloride reactions with appropriate benzene derivatives.

- Fluorination : Difluorination can be performed using fluorinating agents under controlled conditions.

These methods underscore the compound's accessibility for research and industrial applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving analogs of this compound have shown promising results against various cancer cell lines:

- IC50 Values : In related studies, compounds with similar sulfonamide functionalities demonstrated IC50 values ranging from 3 nM to 25 nM against colon cancer cell lines . The presence of electron-withdrawing groups like bromine enhances the potency of these compounds.

Antibacterial Properties

The antibacterial activity of sulfonamide derivatives has been well-documented. For example, studies have shown that certain sulfonamide compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound Name | Molecular Formula | Activity Against | IC50 Value (μM) |

|---|---|---|---|

| This compound | C₁₂H₇BrF₂O₂S | S. aureus | TBD |

| Sulfanilamide | C₁₄H₁₄N₄O₃S | Various bacterial strains | 3 |

| 4-Bromophenol | C₆H₄BrO | E. coli | 60.80 |

The biological activity of this compound is likely mediated through its interaction with specific enzymes or proteins involved in cellular processes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play crucial roles in tumor growth and proliferation .

Case Studies and Research Findings

- Antiproliferative Activity : In a study evaluating various arylsulfonamides, it was found that modifications in the para position significantly affected antiproliferative activity. Compounds with halogen substituents exhibited enhanced potency compared to their unsubstituted counterparts .

- Structure-Activity Relationship (SAR) : The SAR studies highlighted that electron-withdrawing groups at specific positions on the phenyl ring significantly influence the biological activity of sulfonamide derivatives. For example, compounds with a para-bromo substitution showed increased potency against cancer cell lines compared to those without such substitutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-bromophenyl)sulfonyl)-1,3-difluorobenzene, and how can reaction conditions be optimized?

- Methodology :

- Sulfonation and Coupling : Begin with 1,3-difluorobenzene and 4-bromobenzenesulfonyl chloride. Use a base (e.g., pyridine) in anhydrous dichloromethane under nitrogen at 0–5°C for 24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Yield Optimization : Vary catalyst (e.g., DMAP), solvent polarity, and reaction time. Monitor progress via TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Key Techniques :

-

NMR Spectroscopy : and NMR (CDCl) to confirm sulfonyl and fluorine positions. For example, sulfonyl protons appear at δ 7.8–8.2 ppm .

-

X-ray Diffraction (XRD) : For crystal structure determination. Use SHELXL-2018 for refinement, with R-factor < 0.05 .

-

HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .

Physical Properties Value/Description Source Melting Point 175–177°C LogP 2.566 Density 1.629 g/cm

Q. How does the reactivity of this compound vary under acidic or basic conditions?

- Acidic Conditions : Sulfonyl groups resist hydrolysis below 100°C, but bromine may undergo electrophilic substitution. Monitor via NMR for aryl bromide stability .

- Basic Conditions : Fluorine atoms may participate in nucleophilic aromatic substitution (e.g., with amines). Use DMF as solvent at 80°C for 12 hours .

Q. What safety precautions are required when handling this compound?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to brominated analogs in ).

- Store in airtight containers at 4°C, away from oxidizers.

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

- Challenges :

- Disorder in sulfonyl or fluorine positions due to low electron density.

- Twinning in crystals (common in halogenated aromatics).

- Solutions :

- Use SHELXL-2018 for twin refinement (TWIN/BASF commands) and anisotropic displacement parameters .

- Validate with R < 0.05 and CC > 0.9 for data consistency .

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Protocol :

- Docking Studies : Use AutoDock Vina with PDB receptors (e.g., kinase targets). Parameterize sulfonyl and fluorine groups with AMBER force fields.

- ADME Prediction : SwissADME to estimate bioavailability (LogP = 2.566 aligns with cell permeability ).

Q. What mechanisms underpin its potential pharmacological activity?

- Hypotheses :

- Kinase Inhibition : Sulfonyl groups may bind ATP pockets (similar to triazine derivatives in ).

- Antimicrobial Activity : Fluorine enhances lipophilicity, disrupting bacterial membranes (test via MIC assays ).

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening.

- DFT Calculations : Compare experimental shifts with Gaussian-optimized structures (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.